4-Chloromethyl-2-phenyl-oxazole
Overview
Description
4-Chloromethyl-2-phenyl-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 4-position and a phenyl group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 4-Chloromethyl-2-phenyl-oxazole are various enzymes and receptors in biological systems . Oxazole-based derivatives, including this compound, have been found to bind readily with these targets via numerous non-covalent interactions .
Biochemical Pathways
This compound affects various biochemical pathways due to its broad spectrum of biological activity . These pathways are involved in a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad spectrum of biological activity . For instance, some oxazole-based derivatives have shown significant antibacterial and antifungal potency .
Biochemical Analysis
Biochemical Properties
4-Chloromethyl-2-phenyl-oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and these enzymes can lead to alterations in their catalytic activities, impacting various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activities, leading to changes in metabolic flux and cellular functions . For instance, this compound has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with alterations in cellular functions, including changes in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activities and improving metabolic functions . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage. These findings underscore the need for precise dosage control in preclinical studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular macromolecules . These metabolic processes can influence the overall metabolic flux and levels of metabolites within cells, potentially affecting cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-phenyl-oxazole typically involves the reaction between 1,3-dichloroacetone and an amide. The reaction is carried out by heating the mixture at 130°C . This method provides a straightforward route to obtain the desired oxazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloromethyl-2-phenyl-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring.
Scientific Research Applications
4-Chloromethyl-2-phenyl-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
2-Phenyl-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Methyl-2-phenyl-oxazole: Substituted with a methyl group instead of a chloromethyl group, leading to variations in chemical behavior.
4-Chloromethyl-2-methyl-oxazole: Features a methyl group at the 2-position instead of a phenyl group, altering its properties.
Uniqueness: 4-Chloromethyl-2-phenyl-oxazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(chloromethyl)-2-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSKJZIDWXDAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393562 | |
Record name | 4-chloromethyl-2-phenyl-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30494-97-4 | |
Record name | 4-chloromethyl-2-phenyl-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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